molecular formula C16H13BrN2O3S2 B2825360 (E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-11-5

(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2825360
CAS RN: 865545-11-5
M. Wt: 425.32
InChI Key: IDSKLPKUDHPEDF-FBMGVBCBSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromothiophene, a carbonyl group, an imino group, and a carboxylate ester .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the bromothiophene could be introduced via electrophilic aromatic substitution, and the carbonyl group could be introduced via a formylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromothiophene would likely contribute to the compound’s aromaticity, while the carbonyl and imino groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromothiophene could be substituted with another group in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would likely be influenced by the polar carboxylate ester and the nonpolar bromothiophene .

Scientific Research Applications

Photolytic Pathways and Reactivity

Research into similar compounds has explored their photolytic pathways, demonstrating two competing processes: reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene. Such studies highlight the complex reactivity under UV irradiation, which can be relevant for designing light-sensitive materials or in photopharmacology (Ang & Prager, 1992).

Synthetic Applications in Medicinal Chemistry

Compounds with structural similarities have been synthesized and their reactivity explored for the development of pharmaceuticals. The synthesis of thiazoline peptides, for example, reveals the racemization of amino acid residues at the N-terminal side, a characteristic important for peptide drug synthesis (Hirotsu, Shiba, & Kaneko, 1970).

Corrosion Inhibition

A 1, 3, 4-oxadiazole derivative bearing a 2-ethylbenzimidazole moiety has been investigated for its efficacy in corrosion inhibition of mild steel in acidic conditions. Such research indicates that structurally related compounds could have applications in corrosion protection, which is crucial for industrial applications (Rugmini Ammal, Prajila, & Joseph, 2017).

Heterocyclic Chemistry

The research into the synthesis and applications of heterocyclic compounds, such as thiazoles and thiophenes, provides a foundation for developing new materials with potential applications in electronic devices, pharmaceuticals, and as ligands in catalysis. Studies on the synthesis and characterization of thiazole derivatives offer insights into their structural properties and reactivity, which can be applied to design new compounds with specific functionalities (Haroon et al., 2019).

Antimicrobial and Biological Activities

New piperidine substituted benzothiazole derivatives have been synthesized and shown to possess antimicrobial activities. This suggests that compounds with similar structures might also exhibit biological activities, which can be explored for the development of new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

properties

IUPAC Name

ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-3-22-15(21)9-4-5-10-12(8-9)24-16(19(10)2)18-14(20)11-6-7-13(17)23-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSKLPKUDHPEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-((5-bromothiophene-2-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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